Cas no 61938-73-6 (Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl-)
![Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl- structure](https://es.kuujia.com/scimg/cas/61938-73-6x500.png)
61938-73-6 structure
Nombre del producto:Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl-
Número CAS:61938-73-6
MF:C14H16N2O
Megavatios:228.289643287659
MDL:MFCD03617947
CID:462848
PubChem ID:3403543
Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl-
- 4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
- 1W-0967
- 61938-73-6
- SMR000126208
- 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- MLS000541350
- CHEMBL1192315
- 4-METHYL-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLIN-12-ONE
- HMS2326P12
- MFCD03617947
- Opera_ID_866
- DTXSID60392170
- AKOS015992319
-
- MDL: MFCD03617947
- Renchi: InChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3
- Clave inchi: KVZGXTYBFMHCMT-UHFFFAOYSA-N
- Sonrisas: CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2
Atributos calculados
- Calidad precisa: 228.12638
- Masa isotópica única: 228.126
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 0
- Complejidad: 350
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2
- Superficie del Polo topológico: 32.7Ų
Propiedades experimentales
- PSA: 32.67
Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB296816-100mg |
4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one; . |
61938-73-6 | 100mg |
€283.50 | 2025-02-21 | ||
abcr | AB296816-100 mg |
4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one; . |
61938-73-6 | 100mg |
€221.50 | 2023-06-21 | ||
Ambeed | A899773-1g |
4-Methyl-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one |
61938-73-6 | 90% | 1g |
$350.0 | 2024-04-18 |
Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl- Literatura relevante
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
61938-73-6 (Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl-) Productos relacionados
- 530-53-0(Deoxyvasicinone)
- 1207002-51-4(4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)
- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)
- 480-19-3(Isorhamnetin)
- 30094-47-4(2-hydrazinyl-1,3,4-thiadiazole)
- 946344-83-8(1-3-(4-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(4-methylbenzoyl)piperazine)
- 33866-05-6(3-chloro-4-(fluorosulfonyl)benzoic acid)
- 1804488-95-6(3-(Aminomethyl)-6-cyano-4-(difluoromethyl)-2-fluoropyridine)
- 1249613-07-7(2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)acetic acid)
- 500701-36-0(methyl 4-(tert-butoxycarbonylamino)-1-methyl-1h-imidazole-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:61938-73-6)Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-methyl-

Pureza:99%
Cantidad:1g
Precio ($):315.0